molecular formula C11H8FN3O2S B2582763 5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 710295-29-7

5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2582763
CAS No.: 710295-29-7
M. Wt: 265.26
InChI Key: VOTDUFAERQQDQD-UHFFFAOYSA-N
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Description

This compound belongs to the thiobarbiturate class, characterized by a 1,3-diazinane-4,6-dione core with a thione (2-sulfanylidene) group and a 5-substituted [(4-fluorophenyl)amino]methylidene moiety.

Properties

IUPAC Name

5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPYEQNWYJKJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 4-fluoroaniline with a suitable aldehyde or ketone to form the corresponding Schiff base. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with the RGS4 protein. By binding to this protein, the compound inhibits its activity, thereby modulating G-protein signaling pathways. This inhibition can affect various cellular processes, including signal transduction and cellular communication .

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : Fluorine in the target compound’s 4-fluorophenyl group may enhance binding to aromatic pockets in proteins (e.g., FABP4 in ).
  • Conformational Flexibility : Planar pyrimidine rings (e.g., in ) favor stacking interactions, while puckered rings (e.g., methitural ) may alter binding kinetics.
  • Metabolic Stability : Thiobarbiturates with branched alkyl chains (e.g., buthalital ) exhibit prolonged activity due to slower hepatic clearance.

Biological Activity

The compound 5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione (commonly referred to as a thiazolidine derivative) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C10H7FN2OS2
  • Molecular Weight : 254.3 g/mol
  • SMILES Notation : [H]N([H])N1C(=S)S\C(=C\C2=CC=C(F)C=C2)C1=O

Structural Representation

The structural representation of the compound highlights the presence of a fluorophenyl group attached to a diazinane core, which is pivotal for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute (NCI) conducted screenings that revealed significant cytotoxic effects against multiple cancer types.

Key Findings from NCI Screening

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
Non-Small Cell Lung15.7250.68Not reported
CNS Cancer (SF-539)12.53Not reportedNot reported
Melanoma (MDA-MB-435)22.59Not reportedNot reported
Ovarian (OVCAR-8)27.71Not reportedNot reported
Prostate (DU-145)44.35Not reportedNot reported
Breast (MDA-MB-468)15.65Not reportedNot reported

These results indicate that the compound exhibits promising antitumor activity, particularly against lung and CNS cancers.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in sensitive cancer cell lines.
  • Interaction with Enzymes : It may act as an enzyme inhibitor, affecting pathways crucial for tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Research indicates that thiazolidine derivatives can inhibit bacterial growth through various mechanisms, including disruption of bacterial cell wall synthesis.

Study on Anticancer Efficacy

A recent study published in MDPI evaluated the efficacy of a structurally similar compound in vitro against various human tumor cell lines. The study utilized the Sulphorhodamine B (SRB) assay to determine cell viability and growth inhibition rates.

Summary of Results

  • The synthesized compound demonstrated significant growth inhibition across multiple cancer types.
  • The average GI50 values were consistently below 100 μM, categorizing it as an active anticancer agent.

Pharmacokinetic Properties

Pharmacokinetic evaluations revealed favorable absorption and distribution characteristics for the compound, suggesting potential for further development into a therapeutic agent.

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